molecular formula C27H25NO3 B2555680 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide CAS No. 923122-60-5

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide

Cat. No.: B2555680
CAS No.: 923122-60-5
M. Wt: 411.501
InChI Key: LGDIALPMUNQYMS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide: is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require precise control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure makes it a useful building block in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics and antifungal agents.

Medicine: The compound's biological activity has also been explored in the context of medicinal chemistry. It has been studied for its potential anticancer properties, with some derivatives showing promising results in inhibiting tumor growth.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethyltryptamine: This compound features a benzofuran ring and a dimethyltryptamine group, which is structurally similar to the benzofuran derivatives.

  • 5-((2-(4-bromo/chloro benzoyl)benzofuran-5-yl)methyl)-2-hydroxybenzaldehyde: This compound includes a benzofuran core with bromo/chloro substituents, making it a close relative.

Uniqueness: N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide stands out due to its specific combination of benzofuran and tert-butyl groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-22-16-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)14-15-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIALPMUNQYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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